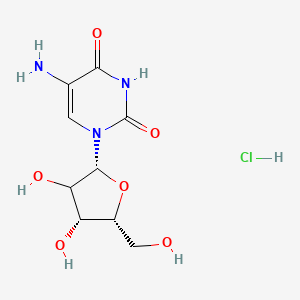

![molecular formula C11H18 B1139860 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene CAS No. 106623-87-4](/img/structure/B1139860.png)

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene

Descripción general

Descripción

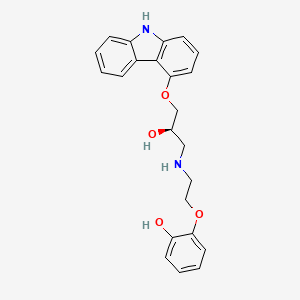

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octene family, known for its rigid and strain-free system. It is used in various scientific research applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction and ring-closing metathesis as key steps. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, forming a six-membered ring. This is followed by ring-closing metathesis, a reaction that forms a cyclic olefin by the exchange of alkylidene groups.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit topoisomerase II and promote DNA-interstrand cross-linking.

Industry: Utilized in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism by which 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it inhibits topoisomerase II, an enzyme involved in DNA replication, leading to increased DNA-interstrand cross-linking. This mechanism is particularly relevant in its potential antineoplastic activity.

Comparación Con Compuestos Similares

Similar Compounds

Bicyclo[2.2.2]octane: A similar compound with a saturated bicyclic structure.

Norbornene: Another bicyclic compound with a different ring system.

Basketene: A structurally related compound used in polymer synthesis.

Uniqueness

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions. Its rigid and strain-free structure makes it a valuable compound for studying reaction mechanisms and for use in various scientific applications.

Propiedades

IUPAC Name |

5-propan-2-ylbicyclo[2.2.2]oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,8-11H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCYZAVQYCJVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2CCC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910034 | |

| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106562-31-6, 106623-87-4 | |

| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106623874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

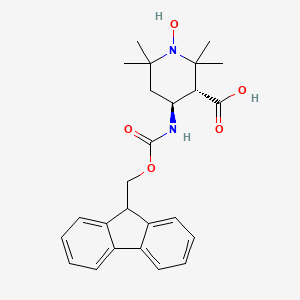

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)